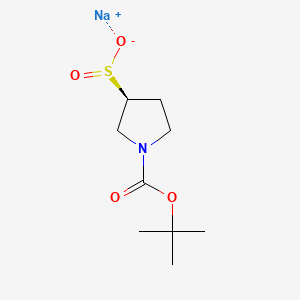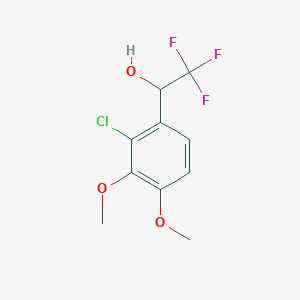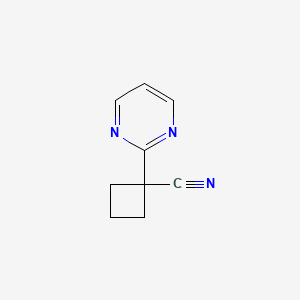
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position and a 3-methylphenyl group at the 5-position of the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoic acid hydrazide with bromine and sulfur in the presence of a dehydrating agent. The reaction conditions often require refluxing in an organic solvent such as acetic acid or ethanol to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted thiadiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazole derivatives.
科学的研究の応用
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify specific analytes.
作用機序
The mechanism of action of 2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiadiazole ring can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(4-methylphenyl)-1,3,4-thiadiazole
- 2-Bromo-5-(2-methylphenyl)-1,3,4-thiadiazole
- 2-Chloro-5-(3-methylphenyl)-1,3,4-thiadiazole
Uniqueness
2-Bromo-5-(3-methylphenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the bromine atom and the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom makes it a versatile intermediate for further functionalization through nucleophilic substitution reactions.
特性
分子式 |
C9H7BrN2S |
|---|---|
分子量 |
255.14 g/mol |
IUPAC名 |
2-bromo-5-(3-methylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3 |
InChIキー |
QLWQCSNTMJAOCA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
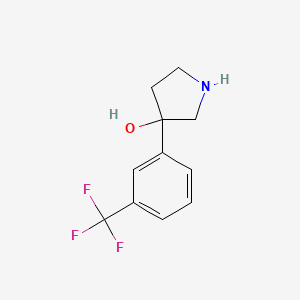
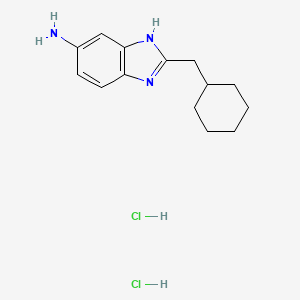
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)

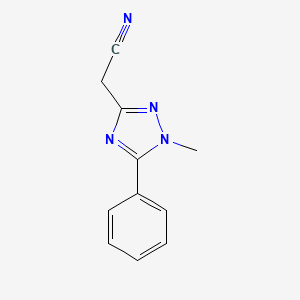

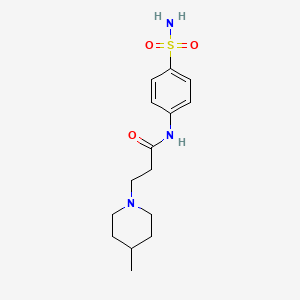
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)


